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Compound of Interest

Compound Name:
1-Boc-3-Hydroxymethyl-5-

methylindole

Cat. No.: B1520516 Get Quote

An In-depth Technical Guide to the Physical Characteristics of 1-Boc-3-Hydroxymethyl-5-
methylindole

Introduction
1-Boc-3-Hydroxymethyl-5-methylindole is a key heterocyclic building block frequently

utilized in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged

scaffold in drug discovery, its specific substitution pattern—featuring a tert-butyloxycarbonyl

(Boc) protecting group on the indole nitrogen, a hydroxymethyl group at the 3-position, and a

methyl group at the 5-position—offers versatile handles for further chemical modification. This

guide, prepared from the perspective of a Senior Application Scientist, provides a

comprehensive overview of its core physical properties, detailed analytical methodologies for

its characterization, and essential handling protocols. The focus is not merely on presenting

data, but on explaining the causality behind the analytical choices, ensuring a robust and

reproducible understanding for researchers in drug development.

Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the cornerstone of its

application in research and development. They dictate solvent selection for reactions and

purification, storage conditions, and the choice of analytical techniques. The properties for 1-
Boc-3-Hydroxymethyl-5-methylindole are summarized below.
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Property Value Source(s)

CAS Number 914349-03-4 [1][2]

Molecular Formula C₁₅H₁₉NO₃ [1][2]

Molecular Weight 261.32 g/mol [1][2]

Appearance

Data not consistently available;

may present as a liquid or

solid.

[1]

Purity
Typically supplied at ≥95% or

≥97% for laboratory use.
[1][2]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

ethyl ether, and benzene.[3][4]

Note: Experimental data such as melting point and boiling point are not consistently reported in

publicly available literature, which is common for complex organic molecules that may not have

been fully characterized for these specific properties or may decompose upon heating.

Section 2: Spectroscopic & Analytical
Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the

structure and purity of 1-Boc-3-Hydroxymethyl-5-methylindole. The following section details

the standard protocols and the rationale behind their application.

Analytical Workflow Overview
The logical flow for confirming the identity and purity of a synthesized or procured batch of this

compound is crucial for experimental success. It ensures that the material meets the required

specifications before being committed to further synthetic steps.
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Caption: Logical workflow for the comprehensive characterization of 1-Boc-3-Hydroxymethyl-
5-methylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR are required to confirm the connectivity of the atoms in 1-Boc-3-Hydroxymethyl-
5-methylindole.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an

excellent first choice as the compound is expected to be soluble, and its signal at 7.26 ppm

provides a convenient internal reference.[5] The presence of distinct functional groups (Boc,

hydroxymethyl, indole ring) leads to a predictable spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃):

~8.0-7.0 ppm: Aromatic protons on the indole ring. The specific splitting patterns will confirm

the substitution at positions 1, 3, and 5.

~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.

~2.4 ppm: A singlet for the three protons of the methyl (-CH₃) group at the 5-position.[5]

~1.6 ppm: A strong singlet integrating to nine protons, characteristic of the tert-butyl group of

the Boc protector (-C(CH₃)₃).[6]

Predicted ¹³C NMR Spectral Data (in CDCl₃):
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~150 ppm: Carbonyl carbon of the Boc group.

~140-110 ppm: Carbons of the indole ring system.

~84 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

~58 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

~28 ppm: Carbon of the Boc methyl groups (-C(CH₃)₃).[6]

~21 ppm: Carbon of the methyl group at the 5-position.

Step-by-Step Protocol for NMR Analysis:

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube.

Instrument Setup: Record the spectrum on a spectrometer operating at a standard frequency

(e.g., 400 or 500 MHz for ¹H).

Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum,

potentially using techniques like DEPT-135 to differentiate between CH, CH₂, and CH₃

signals.[7]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound,

confirming its elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule.

Its polarity and susceptibility to protonation make it ideal for generating ions in the gas phase

with minimal fragmentation. The expected observation would be the protonated molecule

[M+H]⁺ or a sodium adduct [M+Na]⁺.
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Step-by-Step Protocol for ESI-MS Analysis:

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent

suitable for ESI, such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low

flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that

comfortably includes the expected molecular ion, for instance, from m/z 100 to 500.

Data Analysis: Identify the peak corresponding to the exact mass of the protonated molecule

([C₁₅H₁₉NO₃ + H]⁺) at m/z 262.14. The presence of a sodium adduct at m/z 284.12 is also

common.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Expertise & Causality: The structure contains several IR-active functional groups. The

presence of a broad O-H stretch, a sharp N-H (if deprotected), and a strong C=O stretch from

the Boc group are key diagnostic peaks.

Predicted IR Absorption Bands:

~3400 cm⁻¹ (broad): O-H stretching from the hydroxymethyl group.

~2975 cm⁻¹ (sharp): C-H stretching from the alkyl groups (methyl and Boc).

~1700 cm⁻¹ (strong): C=O stretching from the Boc carbonyl group.[6]

~1600-1450 cm⁻¹: C=C stretching from the aromatic indole ring.

Step-by-Step Protocol for IR Analysis:

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or

oil, a spectrum can be acquired by placing a drop of the neat liquid between two salt (NaCl
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or KBr) plates.

Background Scan: Perform a background scan to subtract atmospheric interference (CO₂,

H₂O).

Sample Scan: Place the prepared sample in the instrument's sample compartment and

acquire the spectrum.

Data Analysis: Identify and label the major peaks, correlating them to the expected functional

groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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